REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=O)=[O:9])=[CH:4][CH:3]=1.O>CN1C(=O)CCC1>[CH:7]1[C:2]([NH2:1])=[CH:3][CH:4]=[C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[O:9])[CH:6]=1
|
Name
|
bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride
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Quantity
|
10.85 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.966 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)N
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Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 10 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |